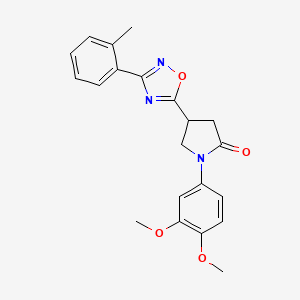

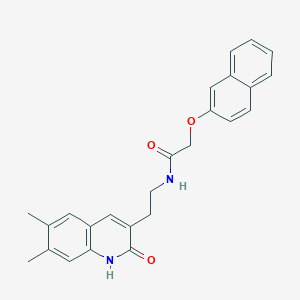

![molecular formula C16H16ClNOS2 B3013898 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one CAS No. 2097883-48-0](/img/structure/B3013898.png)

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one" is a thienopyridine derivative with a phenylsulfanyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isothiocyanates with substituted amines in dry tetrahydrofuran, as seen in the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas . This method could potentially be adapted for the synthesis of the target compound by using appropriate starting materials that contain the thienopyridine and phenylsulfanyl moieties.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FT-IR, FT-Raman, NMR, and single crystal X-ray diffraction . These methods would likely be applicable to the analysis of the target compound's structure. The presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, is a common feature in these molecules and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through various analyses, including NBO and MEP analysis . These studies provide insights into the stability of the molecule, charge delocalization, and potential reactive sites. The target compound may exhibit similar reactivity patterns, with the sulfur atoms and the pyrimidine ring being key sites for interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been explored through spectroscopic techniques and theoretical calculations . The vibrational spectra provide information on the stability and functional groups present. The HOMO-LUMO gap and MEP analysis offer predictions on the electronic properties and potential biological activity. The target compound's properties, such as solubility, melting point, and optical behavior, could be inferred from these studies.

Relevant Case Studies

Although no direct case studies on the target compound were provided, the molecular docking results of a related compound suggest potential inhibitory activity against biological targets, indicating possible chemotherapeutic applications . Similarly, the target compound could be investigated for its biological activity and potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Elucidation

The compound has been used in the synthesis of Thieno[2,3-b]pyridines, showcasing its role in creating complex organic structures with potential biological activities. This synthesis involves reactions with chloroacetone, ethyl chloroacetate, and other reagents, leading to novel pyridinyl and pyrimidinyl derivatives (Abdelhamid et al., 2008).

In a similar vein, the compound has been a precursor for synthesizing derivatives like Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, highlighting its versatility in organic chemistry and potential for producing biologically active compounds (Abdelriheem et al., 2015).

Photophysical and Electrochemical Properties

Research into formazan derivatives containing phenylsulfanyl and carbonyl units, synthesized from related compounds, sheds light on the electronic properties of these molecules. Studies like these are crucial in understanding the material's potential applications in fields like electronics and photonics (Turkoglu & Berber, 2016).

The compound's derivatives have been explored for their fluorescence in solution and in nanoliposomes, indicating potential uses in drug delivery and diagnostic imaging. This research is significant in the pharmaceutical and medical imaging fields, where such properties can be leveraged for therapeutic and diagnostic applications (Carvalho et al., 2013).

Biological Evaluation

Compounds derived from 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one have been evaluated for anti-cancer, anti-Alzheimer, and anti-COX-2 activities. This research highlights the potential of these compounds in developing new therapeutic agents for treating various diseases (Attaby et al., 2014).

The compound's derivatives have also been investigated for antimicrobial activities. Such studies are crucial in the field of infectious diseases, particularly in the development of new antibiotics and antifungal agents (Hafez et al., 2016).

properties

IUPAC Name |

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS2/c17-15-10-12-11-18(8-6-14(12)21-15)16(19)7-9-20-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKBECSVWHUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

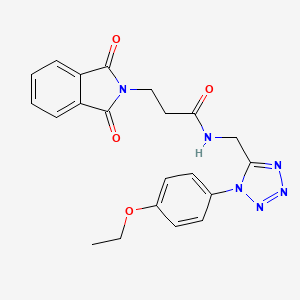

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

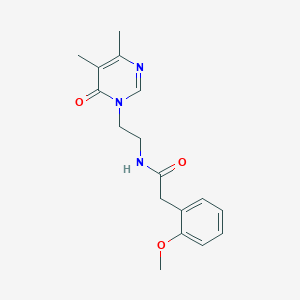

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

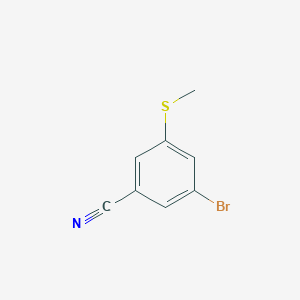

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)